Levomoramide

Cat. No.:

B1675162

CAS No.:

5666-11-5

M. Wt:

392.5 g/mol

InChI Key:

INUNXTSAACVKJS-NRFANRHFSA-N

Description

Levomoramide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

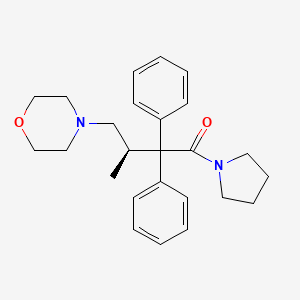

(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNXTSAACVKJS-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016989 |

Source

|

| Record name | Levomoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-11-5 |

Source

|

| Record name | 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomoramide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomoramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M86YFN15D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Levomoramide and its Chiral Separation from Dextromoramide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway to racemic moramide and the subsequent chiral resolution process to isolate levomoramide and its pharmacologically active enantiomer, dextromoramide. The information presented is compiled from established chemical principles and analogous syntheses of related diphenylpropylamine compounds, providing a comprehensive overview for research and development purposes.

Synthesis of Racemic Moramide

The synthesis of racemic moramide, chemically known as (±)-4-morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is a multi-step process commencing with the alkylation of diphenylacetonitrile. This is followed by the hydrolysis of the resulting nitrile to a carboxylic acid intermediate, which is then coupled with pyrrolidine to yield the final racemic product.

Experimental Protocols

Step 1: Synthesis of 4-morpholino-2,2-diphenylbutyronitrile

This initial step involves the alkylation of diphenylacetonitrile with a suitable morpholinoethyl halide. Based on analogous reactions, a probable method utilizes 1-chloro-2-morpholinoethane in the presence of a strong base.

| Parameter | Value/Condition |

| Reactants | Diphenylacetonitrile, 1-chloro-2-morpholinoethane, Sodium amide (NaNH₂) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 8-10 hours |

| Work-up | Quenching with water, extraction with an organic solvent, and purification by recrystallization. |

Protocol: A solution of diphenylacetonitrile in dry toluene is treated with a strong base such as sodium amide to generate the corresponding carbanion. To this mixture, 1-chloro-2-morpholinoethane is added dropwise, and the reaction is heated to reflux for several hours. After completion, the reaction is carefully quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of 4-morpholino-2,2-diphenylbutyronitrile to 4-morpholino-2,2-diphenylbutanoic acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid, a key precursor for the final amidation step.

| Parameter | Value/Condition |

| Reactant | 4-morpholino-2,2-diphenylbutyronitrile |

| Reagents | Concentrated sulfuric acid and water |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Work-up | Neutralization, extraction, and purification. |

Protocol: The nitrile is heated at reflux in a mixture of concentrated sulfuric acid and water for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base. The precipitated carboxylic acid can be collected by filtration or extracted with an appropriate organic solvent.

Step 3: Amide Coupling to form Racemic Moramide

The final step involves the formation of an amide bond between 4-morpholino-2,2-diphenylbutanoic acid and pyrrolidine.

| Parameter | Value/Condition |

| Reactants | 4-morpholino-2,2-diphenylbutanoic acid, Pyrrolidine |

| Coupling Agent | Thionyl chloride (to form the acid chloride) or other standard coupling agents (e.g., DCC, EDC). |

| Solvent | Dry benzene or other suitable aprotic solvent. |

| Temperature | 0-5 °C for the addition of pyrrolidine, then room temperature. |

| Reaction Time | 4-6 hours |

| Work-up | Filtration of the hydrochloride salt (if formed), washing, and recrystallization. |

Protocol: The carboxylic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride in a dry, inert solvent like benzene. After removing the excess thionyl chloride, a solution of pyrrolidine in the same solvent is added dropwise at a reduced temperature. The reaction mixture is then stirred at room temperature for several hours. The resulting racemic moramide can be isolated and purified by standard techniques.

Synthesis Pathway Diagram

Caption: Synthetic pathway for racemic moramide.

Chiral Separation of Levomoramide and Dextromoramide

The separation of the inactive levomoramide from the active dextromoramide is a critical step. This is typically achieved by classical resolution using a chiral resolving agent to form diastereomeric salts with different physical properties, allowing for their separation.

Experimental Protocol: Diastereomeric Salt Resolution

The most commonly cited method for the resolution of racemic moramide involves the use of a chiral acid, such as L-(+)-tartaric acid.

| Parameter | Value/Condition |

| Reactant | Racemic Moramide |

| Resolving Agent | L-(+)-tartaric acid |

| Solvent | A suitable solvent system, often an alcohol like methanol or ethanol, potentially with water. |

| Process | Formation of diastereomeric salts, fractional crystallization, and liberation of the free base. |

Protocol:

-

Salt Formation: The racemic moramide is dissolved in a suitable solvent, and a stoichiometric amount of L-(+)-tartaric acid is added. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is then allowed to cool slowly. One of the diastereomeric salts (e.g., dextromoramide-L-tartrate) will be less soluble and will crystallize out of the solution. The crystals are collected by filtration. The process may be repeated to improve the enantiomeric purity.

-

Liberation of Enantiomers: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of the enantiomerically pure moramide (dextromoramide). The other enantiomer (levomoramide) can be recovered from the mother liquor by a similar process.

Quantitative Data

| Parameter | Typical Value Range |

| Yield of less soluble diastereomer | 40-50% (theoretical maximum is 50%) |

| Enantiomeric Excess (ee) after first crystallization | >90% |

| Enantiomeric Excess (ee) after recrystallization | >98% |

Chiral Separation Workflow

Caption: Workflow for the chiral separation of moramide enantiomers.

Conclusion

The synthesis of levomoramide and dextromoramide involves a well-established synthetic route to the racemic mixture followed by a classical chiral resolution. While the specific experimental details from the original developmental work are not widely disseminated in modern literature, the protocols outlined in this guide, based on analogous chemical transformations, provide a solid foundation for the laboratory-scale synthesis and separation of these compounds. For large-scale production, optimization of reaction conditions, solvent selection, and crystallization procedures would be necessary to maximize yields and enantiomeric purity.

An In-depth Technical Guide to the Physicochemical Properties of Levomoramide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Levomoramide, an essential resource for its application in research and drug development. Levomoramide, the inactive levorotatory isomer of the potent opioid analgesic dextromoramide, serves as a critical reference compound in pharmacological studies.[1] Understanding its fundamental chemical and physical characteristics is paramount for designing and interpreting experimental outcomes.

Core Physicochemical Properties of Levomoramide

A summary of the known and predicted physicochemical data for Levomoramide is presented below. These parameters are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| IUPAC Name | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | [1][2] |

| Molecular Formula | C₂₅H₃₂N₂O₂ | [1][3][4][5] |

| Molecular Weight | 392.53 g/mol | [2][3][4][5] |

| CAS Number | 5666-11-5 | [1][2][4] |

| Appearance | Pale Brown to Brown Thick Oil | [3][6] |

| Boiling Point (Predicted) | 579.6 ± 50.0 °C | [3][6] |

| Density (Predicted) | 1.121 ± 0.06 g/cm³ | [3][6] |

| pKa (Predicted) | 6.90 ± 0.10 | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][6] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug discovery and development.[7] The following are detailed methodologies for key experiments applicable to compounds like Levomoramide.

Determination of Partition Coefficient (Log P)

The partition coefficient (Log P) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method (OECD 107)

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Dissolve a precise amount of Levomoramide in the aqueous phase to a known concentration.

-

Partitioning: Add a known volume of the Levomoramide solution to a separatory funnel containing a known volume of n-octanol.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[8]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.[8]

-

Quantification: Determine the concentration of Levomoramide in both phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the Log P value using the formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and influences a drug's ionization state at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of Levomoramide of known concentration in purified water or a co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).

-

pKa Calculation: The pKa is determined from the titration curve. For a basic substance like Levomoramide, the pKa corresponds to the pH at which 50% of the compound is ionized. This is typically found at the half-equivalence point on the curve. Specialized software can be used for precise calculation from the titration data.

Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method (OECD 105)

-

Sample Preparation: Add an excess amount of Levomoramide to a series of vials containing purified water or relevant biological buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove undissolved particles.

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved Levomoramide using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Result: The measured concentration represents the equilibrium solubility of Levomoramide under the specified conditions.

Mechanism of Action and Signaling Pathways

Levomoramide is the inactive stereoisomer of dextromoramide, a potent µ-opioid receptor agonist.[1] While Levomoramide itself is considered virtually inactive, its structural similarity implies that any potential biological interaction would likely occur at opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to inhibitory G proteins (Gαi/o).[9] The subsequent signaling cascade leads to the modulation of downstream effectors.

Caption: General signaling pathway for a Gi/o-coupled opioid receptor upon agonist binding.

Experimental and Analytical Workflow

The characterization of a research compound like Levomoramide follows a structured workflow, from initial sample handling to final data analysis and interpretation. This ensures data quality and reproducibility.

Caption: General workflow for the physicochemical characterization of a research compound.

References

- 1. Levomoramide - Wikipedia [en.wikipedia.org]

- 2. 1-((3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl)pyrrolidine | C25H32N2O2 | CID 10453145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 根据相关法律法规、政策和本网站规定,本站不显示该产品信息! [m.chemicalbook.com]

- 4. Levomoramide [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. Levomoramide [BAN:DCF:INN] | 5666-11-5 [chemicalbook.com]

- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Levomoramide as a Negative Control in Opioid Receptor Binding Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of levomoramide as a negative control in opioid receptor binding assays. By understanding the stereoselective nature of opioid receptor binding and the pharmacological profile of levomoramide, researchers can ensure the robustness and validity of their experimental findings. This document outlines the theoretical basis, presents available binding data for its active enantiomer, details experimental protocols, and illustrates key concepts with signaling pathway and workflow diagrams.

Introduction: The Importance of Stereoselectivity in Opioid Receptor Binding

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors (GPCRs) that exhibit a high degree of stereoselectivity. This means that the three-dimensional arrangement of atoms in a molecule (its stereochemistry) is critical for its ability to bind to and activate the receptor. For many opioid analgesics, one enantiomer (a non-superimposable mirror image of a molecule) is significantly more active than the other. This principle is fundamental to the use of inactive enantiomers as negative controls in binding assays. A negative control is a sample that is treated identically to the experimental samples but is not expected to produce a response, thereby demonstrating the specificity of the assay and ruling out non-specific binding or other experimental artifacts.

Levomoramide is the levorotatory ((-)-enantiomer) of the potent opioid analgesic dextromoramide. While dextromoramide is a powerful µ-opioid receptor agonist, levomoramide is consistently reported to be virtually inactive, possessing no significant analgesic properties. This pronounced difference in pharmacological activity between the two enantiomers makes levomoramide an ideal negative control for in vitro studies of opioid receptor binding, particularly for compounds structurally related to dextromoramide.

Rationale for Using Levomoramide as a Negative Control

The use of levomoramide as a negative control serves several critical functions in an opioid receptor binding assay:

-

Assessment of Non-Specific Binding: By including levomoramide at a high concentration, researchers can quantify the amount of radioligand that binds to non-receptor components of the assay system (e.g., filters, cell membranes). This non-specific binding can then be subtracted from the total binding to determine the specific binding to the opioid receptors.

-

Confirmation of Stereoselectivity: Demonstrating that the active enantiomer (dextromoramide) effectively displaces a radioligand while the inactive enantiomer (levomoramide) does not, provides strong evidence that the observed binding is specific to the chiral recognition site of the opioid receptor.

-

Assay Validation: The consistent lack of activity from levomoramide helps to validate the overall assay setup, ensuring that the experimental conditions are appropriate for detecting specific opioid receptor interactions.

Quantitative Data: Opioid Receptor Binding Affinities

Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Dextromoramide | High Affinity (Agonist) | Lower Affinity | Lower Affinity |

| Levomoramide | Negligible Affinity | Negligible Affinity | Negligible Affinity |

| Morphine | ~1-10 | ~100-1000 | ~100-1000 |

| Naloxone | ~1-5 | ~20-100 | ~10-50 |

Note: Specific Kᵢ values for dextromoramide are not consistently reported across different studies. It is known to be a potent µ-opioid agonist. The data for morphine and naloxone are provided as a reference for typical opioid receptor affinities.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay for the µ-opioid receptor, incorporating the use of levomoramide as a negative control.

Materials and Reagents

-

Membrane Preparation: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells) or rat brain homogenates.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid peptide agonist) or [³H]-Diprenorphine (a non-selective antagonist).

-

Unlabeled Ligands: Dextromoramide (positive control), Levomoramide (negative control), Naloxone (for non-specific binding determination), and test compounds.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA assay).

Membrane Preparation

-

Culture cells expressing the µ-opioid receptor to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.

-

Store the membrane preparation in aliquots at -80°C until use.

Competitive Binding Assay Protocol

-

In a 96-well plate, prepare serial dilutions of the unlabeled ligands (dextromoramide, levomoramide, and test compounds) in binding buffer. Typically, a concentration range spanning several orders of magnitude is used (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

To designated wells, add:

-

Total Binding: Binding buffer without any unlabeled ligand.

-

Non-specific Binding: A high concentration of naloxone (e.g., 10 µM).

-

Positive Control: Serial dilutions of dextromoramide.

-

Negative Control: A high concentration of levomoramide (e.g., 10 µM).

-

Test Compound: Serial dilutions of the test compound.

-

-

Add the radioligand (e.g., [³H]-DAMGO at a final concentration close to its Kd value) to all wells.

-

Add the membrane preparation (typically 20-50 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with an appropriate volume of scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess naloxone) from the total binding (CPM in the absence of competing ligand).

-

For the competitive binding curves, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Analyze the data using a non-linear regression analysis to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibitory constant) for each compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

The data should show a dose-dependent displacement of the radioligand by dextromoramide, while levomoramide should show no significant displacement at the concentrations tested.

Visualizations: Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are coupled to inhibitory G-proteins (Gᵢ/G₀). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein and subsequent downstream signaling cascades.

Caption: Canonical Gᵢ/G₀-protein coupled signaling pathway of opioid receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to assess the affinity of test compounds for opioid receptors, including the appropriate controls.

Caption: Step-by-step workflow of a competitive opioid receptor binding assay.

Conclusion

Levomoramide serves as an essential and highly specific negative control in opioid receptor binding assays due to its stereochemical relationship with the potent agonist dextromoramide and its inherent lack of significant binding affinity for opioid receptors. The inclusion of levomoramide in experimental designs allows for the accurate determination of non-specific binding and validates the stereoselective nature of the receptor-ligand interactions being studied. By adhering to the principles and protocols outlined in this guide, researchers can enhance the quality and reliability of their data in the pursuit of novel therapeutics targeting the opioid system.

The Stereospecific World of Moramides: A Technical History of Levomoramide and its Isomers

Beerse, Belgium - In the mid-1950s, a team at Janssen Pharmaceutica, led by the prolific Dr. Paul Janssen, embarked on research that would lead to the synthesis of a potent new class of opioid analgesics. This work culminated in the discovery of dextromoramide, a powerful pain reliever, and its stereoisomers, levomoramide and racemoramide. This in-depth guide explores the history of their discovery, the stereospecific nature of their pharmacological activity, and the experimental methodologies used to characterize them.

Discovery and Development

The journey to the moramides began with investigations into a series of α,α-Diphenyl-γ-Dialkyamino-Butyramides. Interestingly, the initial focus of this research was not analgesia, but the development of inhibitors for gastric secretions.[1][2] During this exploration, the potent analgesic properties of a new chemical entity, which would come to be known as dextromoramide, were discovered. Dr. Paul Janssen filed for a patent for this discovery in 1956.[1][2]

Subsequent research, detailed in seminal papers by Janssen and his colleague Jageneau in 1957 and 1958, elucidated the structure-activity relationships within this new class of diphenylpropylamine analgesics.[1][3] A key finding of this early work was the profound impact of stereoisomerism on the analgesic efficacy of these compounds.

The Isomers: Dextromoramide, Levomoramide, and Racemoramide

The moramide molecule possesses a chiral center, leading to the existence of three forms:

-

Dextromoramide ((+)-isomer): This is the dextrorotatory isomer and is a potent µ-opioid receptor agonist, exhibiting strong analgesic effects.[4][5]

-

Levomoramide ((-)-isomer): The levorotatory isomer, in stark contrast, is virtually devoid of analgesic activity.[3][6]

-

Racemoramide: This is the racemic mixture, containing equal parts dextromoramide and levomoramide.[1][2]

This stark difference in pharmacological activity between the two enantiomers underscores the highly stereospecific nature of the opioid receptor binding site. The analgesic activity resides almost entirely in the dextro-isomer.[3][6] Despite its inactivity, levomoramide is classified as a Schedule I controlled substance in many jurisdictions, including under the UN Single Convention on Narcotic Drugs, due to its isomeric relationship with the potent opioid dextromoramide.[3]

Quantitative Pharmacological Data

| Compound | Receptor Affinity (Ki) | Analgesic Potency (ED50) | Relative Potency (Morphine = 1) |

| Dextromoramide | High affinity µ-opioid agonist | Data from original papers needed for specific values. | Significantly more potent than morphine. |

| Levomoramide | Very low to negligible affinity | Virtually inactive as an analgesic. | Negligible |

| Racemoramide | Mixed | Potency is approximately half that of Dextromoramide. | Less potent than Dextromoramide. |

| Morphine | Standard Reference | Standard Reference | 1 |

Experimental Protocols

The characterization of the moramide isomers involved a combination of chemical synthesis and pharmacological assays.

Chemical Synthesis and Resolution

The synthesis of the racemic moramide base is detailed in Paul Janssen's 1960 book, "Synthetic Analgesics: Diphenylpropylamines." A general outline of the synthesis is as follows:

-

Starting Materials: The synthesis typically begins with diphenylacetonitrile and 1-chloro-2-methyl-3-morpholinopropane.

-

Condensation: These starting materials undergo a condensation reaction in the presence of a strong base, such as sodium amide, to form an intermediate nitrile.

-

Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The carboxylic acid is converted to the acid chloride and subsequently reacted with pyrrolidine to form the final amide, racemoramide.

Resolution of the Isomers: The separation of the dextro- and levo-isomers from the racemic mixture is a critical step. This is typically achieved by fractional crystallization of diastereomeric salts formed by reacting the racemic base with a chiral acid, such as D-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation. The individual enantiomers can then be liberated by treatment with a base.

Pharmacological Evaluation: The Hot-Plate Test

A key method used to determine the analgesic activity of the moramide isomers was the hot-plate test, a standard procedure for evaluating centrally acting analgesics.

Principle: The test measures the reaction time of an animal, typically a rat or mouse, to a thermal stimulus. An increase in the latency to a pain response (e.g., licking a paw or jumping) after administration of a drug indicates an analgesic effect.

Protocol (as would have been typical in the 1950s):

-

Apparatus: A heated metal plate with a controlled and constant temperature (e.g., 55°C) is used. A bottomless glass cylinder is often placed on the plate to keep the animal confined to the heated surface.

-

Animal Model: Rats or mice are used as the experimental subjects.

-

Procedure:

-

A baseline reaction time is determined for each animal before drug administration.

-

The test compound (e.g., dextromoramide, levomoramide, morphine) is administered, typically via subcutaneous or intraperitoneal injection.

-

At set time intervals after drug administration, the animal is placed on the hot plate, and the time taken to elicit a pain response is recorded.

-

A cut-off time is established to prevent tissue damage to the animal.

-

-

Data Analysis: The analgesic effect is quantified by the increase in reaction time compared to the baseline. The median effective dose (ED50), the dose that produces an effect in 50% of the subjects, is then calculated to compare the potency of different compounds.

Signaling Pathways and Molecular Interactions

Dextromoramide exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR).

References

- 1. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholinobutyrylpyrrolidine and related basic amides. II. Comparative analgesic activity, acute toxicity and tolerance development in rats for R875, morphine, pethidine and methadone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a Dual Fentanyl/Heroin Vaccine on the Antinociceptive and Reinforcing Effects of a Fentanyl/Heroin Mixture in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Preliminary tests on acute oral toxicity and intestinal motility with extract of pulverized bark of Endopleura uchi (Huber) Cuatrec. (Humiriaceae) in mice [scielo.iec.gov.br]

Unraveling the Stereochemistry and Inactivity of Levomoramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of opioid analgesics, the principle of stereochemistry often dictates the pharmacological activity of a compound. A striking example of this is the case of moramide, a potent synthetic opioid. While its dextrorotatory enantiomer, dextromoramide, is a powerful analgesic, its levorotatory counterpart, levomoramide, is virtually inactive.[1] This technical guide provides an in-depth exploration of the stereochemical basis for levomoramide's inactivity, detailing the stark differences in receptor affinity and functional activity between the two enantiomers. The document outlines the experimental protocols used to delineate these properties and presents the available data in a clear, comparative format. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in drug development and pharmacology.

Stereochemistry of Moramide

The moramide molecule possesses a single chiral center at the C3 position of the butanoyl chain. This gives rise to two enantiomers: (S)-(+)-dextromoramide and (R)-(-)-levomoramide. The absolute configuration of each enantiomer is crucial in determining its interaction with the mu-opioid receptor (MOR), the primary target for opioid analgesics.

Chemical Structure of Levomoramide:

-

IUPAC Name: (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one[2]

Data Presentation: Comparative Pharmacology of Dextromoramide and Levomoramide

The profound difference in pharmacological activity between the enantiomers of moramide is best illustrated by quantitative data from receptor binding and functional assays. While specific Ki values for levomoramide are not widely reported in publicly available literature, likely due to its established inactivity, the qualitative difference is consistently noted. For the purpose of this guide, we will present a comparative table that reflects the known activity profiles.

| Enantiomer | Stereochemistry | Opioid Receptor Activity | Analgesic Potency |

| Dextromoramide | (S)-(+) | Potent Agonist at Mu-Opioid Receptor | High |

| Levomoramide | (R)-(-) | Virtually No Affinity/Activity at Mu-Opioid Receptor | Inactive[1][3] |

Experimental Protocols

The determination of the pharmacological properties of moramide enantiomers relies on a series of well-established experimental protocols. These include methods for their chemical synthesis and separation, as well as in vitro assays to assess their interaction with opioid receptors.

Synthesis and Resolution of Dextromoramide and Levomoramide

The original synthesis of racemic moramide was developed by Paul Janssen and his team.[4] The key to obtaining the individual enantiomers lies in the resolution of a racemic intermediate. While the precise, detailed protocol from the original Janssen publications is not fully available in recent literature, the general approach involves the following steps:

-

Synthesis of Racemic 4-morpholino-2,2-diphenylbutyronitrile: This key intermediate is synthesized from diphenylacetonitrile and 1-chloro-2-morpholinoethane.

-

Hydrolysis to Racemic Acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid, 4-morpholino-2,2-diphenylbutyric acid.

-

Resolution of the Racemic Acid: The racemic acid is resolved into its constituent enantiomers using a chiral resolving agent, such as an optically active amine (e.g., brucine or ephedrine). This process relies on the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

-

Conversion to Amides: The separated enantiomeric acids are then converted to the corresponding amides, dextromoramide and levomoramide, by reaction with pyrrolidine.

A generalized workflow for the resolution of a racemic mixture is depicted below.

Caption: General workflow for the resolution of a racemic mixture.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and the unlabeled test compound (dextromoramide or levomoramide) for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells or rat brain tissue).[5]

-

Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in an appropriate buffer.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement binding assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the extent to which a compound activates a G protein-coupled receptor (GPCR). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G protein α-subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Protocol Outline:

-

Membrane Preparation: Similar to the binding assay, membranes expressing the mu-opioid receptor are prepared.[1]

-

Assay Setup: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.[1]

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Termination: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound.

-

Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Signaling Pathways

The analgesic effects of dextromoramide are mediated through the activation of the mu-opioid receptor, a G protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Levomoramide, due to its incorrect stereochemistry, is unable to effectively bind to and activate this receptor, thus initiating no downstream signaling.

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like dextromoramide to the mu-opioid receptor primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the analgesic effect.

Caption: Mu-opioid receptor signaling pathway.

Conclusion

The case of levomoramide serves as a definitive illustration of the critical role of stereochemistry in pharmacology. Its inactivity stems from its inability to appropriately bind to and activate the mu-opioid receptor, in stark contrast to its potent enantiomer, dextromoramide. This understanding, derived from rigorous experimental evaluation, underscores the importance of chiral separation and stereospecific analysis in drug development. For researchers and scientists, the methodologies and principles outlined in this guide are fundamental to the rational design and evaluation of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UNODC - Bulletin on Narcotics - 1959 Issue 4 - 003 [unodc.org]

- 4. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Regulatory Landscape for Levomoramide Research: A Technical Guide for Scientists in the US and EU

For Immediate Release

This technical guide provides an in-depth analysis of the regulatory framework governing the research use of Levomoramide in the United States and the European Union. It is intended for researchers, scientists, and drug development professionals to ensure compliance with all applicable laws and regulations.

Executive Summary

Levomoramide, a stereoisomer of the potent opioid analgesic dextromoramide, presents a unique regulatory challenge for researchers. Despite being pharmacologically characterized as virtually inactive, it is classified as a controlled substance in both the United States and under international conventions that influence European Union regulations. This guide will detail the stringent regulatory requirements for conducting research with Levomoramide, provide an overview of its scientific background, and outline the necessary steps for compliance.

Regulatory Status in the United States

In the United States, Levomoramide is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1][2] This classification is reserved for substances with a high potential for abuse and no currently accepted medical use in treatment.[1]

Key Implications for Researchers:

-

Protocol Submission: A comprehensive research protocol must be submitted to the DEA for evaluation.[4][5]

-

Institutional and State Approval: Prior to applying for DEA registration, researchers must typically obtain approval from their institution's review board and comply with any applicable state laws and regulations.[4][6]

-

Security and Record-Keeping: Strict security measures are required for the storage and handling of Schedule I substances to prevent diversion.[7] Detailed records of acquisition, use, and disposal must be maintained and are subject to DEA inspection.[8]

-

Ordering: The acquisition of Levomoramide for research purposes requires the use of DEA Form 222, a serially numbered order form.[4]

The DEA has an online portal to streamline the application process for researchers studying Schedule I substances.[5] However, the overall process can be time-consuming, and researchers should anticipate a significant waiting period for approvals.[4][6]

Quantitative Data: U.S. Regulatory Requirements for Schedule I Research

| Requirement | Description | Relevant Forms | Governing Body |

| Researcher Registration | Mandatory for any individual conducting research with Schedule I substances. | DEA Form 225 | Drug Enforcement Administration (DEA) |

| Research Protocol | Detailed plan of the proposed research. | Submitted with Form 225 | DEA |

| Institutional Approval | Approval from the researcher's affiliated institution. | Varies by institution | Institutional Review Board (IRB) or similar body |

| State Licensing | Compliance with individual state regulations for controlled substances research. | Varies by state | State Health Department or Board of Pharmacy |

| Security Protocols | Measures to ensure the secure storage and handling of the substance. | Outlined in research protocol | DEA |

| Record-Keeping | Meticulous logs of all activities involving the controlled substance. | Maintained by registrant | DEA |

| Ordering | Use of specific, tracked forms for substance acquisition. | DEA Form 222 | DEA |

| Disposal | Proper disposal procedures, often involving a reverse distributor. | DEA Form 41 (for destroyed substances) | DEA |

Regulatory Status in the European Union

The regulatory status of Levomoramide in the European Union is guided by international conventions, primarily the United Nations Single Convention on Narcotic Drugs, which schedules Levomoramide.[1] However, the implementation of these controls is a matter for individual member states.

Key Considerations for Researchers:

-

National Legislation: Researchers must comply with the specific drug control laws of the EU member state in which the research will be conducted. These laws can vary significantly from one country to another.[9][10]

-

No Centralized EU Authorization for Research: While the European Medicines Agency (EMA) provides scientific guidelines and oversees the authorization of medicinal products, it does not have a central role in authorizing research with controlled substances.[9][11] This responsibility lies with the national competent authorities.

-

Import/Export Licenses: The movement of Levomoramide between EU member states or from outside the EU will require specific import and export licenses from the relevant national authorities.[10]

-

EU Clinical Trials Regulation: For clinical trials, researchers must adhere to the EU Clinical Trials Regulation (EU-CTR), which harmonizes the submission, assessment, and supervision of clinical trials across the EU. However, specific national requirements for controlled substances still apply.[10]

The European Union Drugs Agency (EUDA), formerly the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), monitors the drug situation in Europe but does not have a direct regulatory role in authorizing research.[12][13]

Logical Flow for EU Research Compliance

Caption: Logical workflow for ensuring regulatory compliance for Levomoramide research within the European Union.

Scientific Background: The Inactive Isomer

Levomoramide is the levorotatory ((-)-isomer) of moramide. Its counterpart, dextromoramide, is a potent opioid agonist. The analgesic activity of the racemic mixture resides almost entirely in the dextromoramide isomer.[1] Levomoramide itself is considered to be virtually without significant analgesic or opioid activity.[1][14]

This phenomenon of stereoselectivity is common in pharmacology, where the three-dimensional structure of a molecule dictates its ability to bind to and activate a receptor. In the case of opioid receptors, the specific spatial arrangement of atoms in dextromoramide allows for effective binding and signal transduction, while the mirror-image configuration of Levomoramide does not.

Opioid Receptor Signaling Overview

While specific signaling data for Levomoramide is scarce due to its inactivity, it is helpful to understand the general mechanism of opioid receptor activation. Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist like morphine or dextromoramide binds to the receptor, it triggers a conformational change that leads to the activation of intracellular signaling pathways.

Caption: Generalized signaling pathway for an agonist at the μ-opioid receptor.

Experimental Protocols

Due to its established inactivity, there is a notable absence of published, peer-reviewed experimental protocols specifically investigating the pharmacological effects of Levomoramide. Research in the field of opioid pharmacology is predominantly focused on active compounds.

Should a researcher have a novel scientific rationale for investigating Levomoramide, the experimental design would likely be comparative, using dextromoramide as a positive control and an inactive vehicle as a negative control. Standard assays for opioid activity would be employed, such as:

-

In Vitro Receptor Binding Assays: To determine the affinity of Levomoramide for various opioid receptor subtypes (μ, δ, κ) using radioligand displacement studies.

-

In Vitro Functional Assays: To measure the ability of Levomoramide to activate G-protein signaling (e.g., GTPγS binding assay) or inhibit adenylyl cyclase (e.g., cAMP accumulation assay) in cells expressing opioid receptors.

-

In Vivo Behavioral Assays: To assess analgesic effects in animal models (e.g., hot plate, tail-flick tests) and to evaluate potential for abuse (e.g., conditioned place preference).

Conclusion

The regulatory status of Levomoramide as a Schedule I controlled substance in the United States and its control under international conventions impacting the European Union present significant, though not insurmountable, hurdles for researchers. The primary challenge lies in navigating the complex and stringent administrative and security requirements. Scientifically, the established inactivity of Levomoramide means that any research proposal would need a strong and novel justification. This guide serves as a foundational resource for understanding these dual challenges and planning a compliant and scientifically sound research program. Researchers are strongly advised to engage with the relevant national regulatory authorities well in advance of initiating any research involving Levomoramide.

References

- 1. Levomoramide - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Diversion Control Division | Schedule I Controlled Substances Research Information [deadiversion.usdoj.gov]

- 4. precisionformedicine.com [precisionformedicine.com]

- 5. dea.gov [dea.gov]

- 6. rstreet.org [rstreet.org]

- 7. Use of Controlled Substances in Research | University of Montana [umt.edu]

- 8. congress.gov [congress.gov]

- 9. Controlled substances development – past, present, and future | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]

- 10. precisionformedicine.com [precisionformedicine.com]

- 11. Scientific guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 12. European Union Drugs Agency | European Union [european-union.europa.eu]

- 13. Understanding Europe’s drug situation in 2024 – key developments (European Drug Report 2024) | www.euda.europa.eu [euda.europa.eu]

- 14. levomoramide - Wiktionary, the free dictionary [en.wiktionary.org]

Sourcing and Characterization of High-Purity Levomoramide for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview for researchers seeking to source and utilize high-purity Levomoramide in a laboratory setting. Levomoramide, the biologically inactive stereoisomer of the potent opioid analgesic dextromoramide, is a Schedule I controlled substance in the United States and is under international control.[1] This classification necessitates a specialized procurement process and adherence to strict regulatory protocols. This document outlines the procedures for acquiring Levomoramide through custom synthesis, details advanced analytical methodologies for purity assessment and structural elucidation, and provides frameworks for its use in comparative in vitro and in vivo studies. All quantitative data is summarized in tabular format, and key experimental workflows are presented with detailed protocols and visualized using Graphviz diagrams.

Sourcing High-Purity Levomoramide

Due to its status as a Schedule I controlled substance, Levomoramide is not commercially available through standard chemical suppliers. The primary route for obtaining this compound for research purposes is through custom synthesis by a company licensed to handle controlled substances.

Table 1: Sourcing and Procurement of Levomoramide

| Parameter | Description |

| Procurement Method | Custom Synthesis |

| Supplier Requirements | DEA license for manufacturing Schedule I controlled substances.[2][3] |

| Researcher Requirements | Valid DEA registration for research with Schedule I substances.[4][5][6][7] |

| Ordering Process | Requires submission of DEA Form 225 for researchers.[5][6][8] For Schedule I and II substances, a DEA Form 222 or its electronic equivalent (CSOS) is required for each order.[9][10][11] |

| Documentation | A comprehensive Certificate of Analysis (CoA) must be provided by the synthesis company.[12][13][14][15][16] |

| Regulatory Oversight | All acquisition, storage, use, and disposal of Levomoramide are subject to DEA regulations.[17][18][19] |

Custom Synthesis and Supplier Vetting

Several companies specialize in the custom synthesis of complex molecules, including controlled substances for research purposes.[2][3][20][][22] When selecting a custom synthesis provider, it is crucial to verify their DEA registration and experience with synthesizing opioids and related compounds. The provider should be capable of delivering the compound at the required purity level, typically >98% for laboratory use, and provide a detailed Certificate of Analysis (CoA).[12][13][14][15][16]

Regulatory Compliance for Researchers

Any researcher intending to work with Levomoramide must obtain a DEA registration for Schedule I controlled substances.[4][5][6][7] This involves a detailed application process outlining the research protocol, security measures for storage, and procedures for record-keeping and disposal.[17][18][19]

Analytical Characterization of Levomoramide

A thorough analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized Levomoramide. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Table 2: Analytical Techniques for Levomoramide Characterization

| Technique | Purpose | Key Parameters and Considerations |

| HPLC-MS/MS | Purity assessment and impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., formic acid). Detection: UV and MS/MS. MS/MS allows for the identification of impurities by their fragmentation patterns.[23] |

| qNMR (Quantitative NMR) | Absolute purity determination. | Method: Internal standard method.[1][24][25][26][27] Solvent: Deuterated solvent in which both the analyte and a certified internal standard are fully soluble. Analysis: Comparison of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[1][24][25][26][27] |

| 1H and 13C NMR | Structural elucidation and confirmation. | Experiments: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR.[28][29][30][31] Analysis: Chemical shifts, coupling constants, and correlation peaks are used to confirm the molecular structure of Levomoramide.[28][29][30][31][32] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Provides the elemental composition of the molecule, confirming the molecular formula. |

| Chiral Chromatography | Enantiomeric purity assessment. | Essential to confirm the absence of the active isomer, dextromoramide. |

Experimental Protocol: Purity Analysis by HPLC-MS

-

Sample Preparation: Accurately weigh and dissolve the synthesized Levomoramide in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Separation: Inject the sample onto a C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is typically used to separate the main compound from any impurities.

-

Detection and Analysis: Monitor the eluent using a UV detector and a tandem mass spectrometer. The purity is determined by the relative peak area of Levomoramide in the chromatogram. The mass spectrometer provides mass-to-charge ratios of the parent ion and its fragments, aiding in the identification of any impurities.[23]

Experimental Protocol: Structural Elucidation by NMR

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[29]

-

Data Acquisition: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.[28][29][30][31]

-

Spectral Interpretation:

-

1H NMR: Determine the number and types of protons from chemical shifts and integration.

-

13C NMR: Identify the number of unique carbons.

-

COSY: Establish proton-proton correlations through bonds.

-

HSQC: Correlate protons to their directly attached carbons.

-

HMBC: Identify long-range proton-carbon correlations to piece together the molecular skeleton.[28][29][30][31]

-

Biological Activity and Experimental Considerations

Levomoramide is characterized as the inactive isomer of dextromoramide, with virtually no analgesic activity.[1] Its primary use in research is as a negative control in studies involving dextromoramide or other opioids to investigate the stereoselectivity of opioid receptors.

In Vitro Studies: Receptor Binding Assays

To confirm the low affinity of Levomoramide for opioid receptors, competitive binding assays can be performed.[33][34]

Experimental Protocol: Opioid Receptor Binding Assay

-

Preparation of Receptor Source: Utilize cell membranes from cell lines expressing the mu-opioid receptor (the primary target for dextromoramide).

-

Assay Setup: Incubate the cell membranes with a radiolabeled opioid ligand (e.g., [3H]DAMGO) in the presence of increasing concentrations of unlabeled Levomoramide.

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Levomoramide to determine the half-maximal inhibitory concentration (IC50). A high IC50 value for Levomoramide would confirm its low affinity for the receptor.[33]

In Vivo Studies: Comparative Pharmacology

In vivo studies would typically involve a direct comparison of the pharmacological effects of Levomoramide and dextromoramide.[35][36][37]

Experimental Protocol: Comparative Analgesic Activity in Rodents

-

Animal Model: Use a standard model of nociception, such as the hot-plate or tail-flick test in mice or rats.[35]

-

Drug Administration: Administer equimolar doses of Levomoramide, dextromoramide, and a vehicle control to different groups of animals.

-

Assessment of Analgesia: Measure the latency to response (e.g., paw lick or tail withdrawal) at various time points after drug administration.

-

Data Analysis: Compare the response latencies between the different treatment groups. It is expected that the dextromoramide group will show a significant increase in response latency (analgesia), while the Levomoramide and vehicle groups will show no significant difference.[35][36]

Handling and Disposal

As a Schedule I controlled substance, Levomoramide must be stored in a securely locked, substantially constructed cabinet.[17][18][19] Access must be restricted to authorized personnel. Meticulous records of all use and disposal must be maintained. Disposal of controlled substances must be done in accordance with DEA regulations, typically through a reverse distributor or witnessed destruction.[17][18][19][38][39]

Conclusion

The acquisition and use of high-purity Levomoramide for laboratory research present significant logistical and regulatory challenges due to its classification as a Schedule I controlled substance. Researchers must navigate the process of custom synthesis and adhere to stringent DEA regulations for procurement, handling, and disposal. Thorough analytical characterization using techniques such as HPLC-MS and NMR is imperative to ensure the identity and purity of the synthesized compound. While biologically inactive, Levomoramide serves as an indispensable tool for investigating the stereospecificity of opioid receptor interactions, acting as a crucial negative control in both in vitro and in vivo studies. This guide provides a foundational framework to assist researchers in successfully and compliantly incorporating Levomoramide into their research programs.

References

- 1. emerypharma.com [emerypharma.com]

- 2. symeres.com [symeres.com]

- 3. Custom Synthesis [nanosyn.com]

- 4. Licensing and Registration for Researchers Working with Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]

- 5. Registration for Controlled Substance Use in Research | Research & Innovation Office | University of Colorado Boulder [colorado.edu]

- 6. researchcompliance.asu.edu [researchcompliance.asu.edu]

- 7. How to Apply for a DEA Individual Researcher Registration | Environment, Health & Safety [ehs.ucla.edu]

- 8. nyu.edu [nyu.edu]

- 9. research-compliance.umich.edu [research-compliance.umich.edu]

- 10. Buying DEA-Controlled Substances | Supply Chain Management [supplychain.ucsf.edu]

- 11. eCFR :: 21 CFR Part 1305 -- Orders for Schedule I and II Controlled Substances [ecfr.gov]

- 12. chemscene.com [chemscene.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. accustandard.com [accustandard.com]

- 15. Certificate of Analysis [microsynth.com]

- 16. datacor.com [datacor.com]

- 17. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. eag.com [eag.com]

- 22. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. youtube.com [youtube.com]

- 25. rssl.com [rssl.com]

- 26. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 33. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. go.drugbank.com [go.drugbank.com]

- 35. Comparative studies of the pharmacological effects of the d- and l-isomers of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Quantitative comparison of ohmefentanyl isomers induced conditioning place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. research-compliance.umich.edu [research-compliance.umich.edu]

- 39. ehrs.upenn.edu [ehrs.upenn.edu]

A Technical Guide to the Stereoselective Inactivity of Levomoramide at the Mu-Opioid Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The discovery of dextromoramide in 1956 by Dr. Paul Janssen marked a significant advancement in the development of synthetic opioids.[1] Dextromoramide is a potent analgesic, but it was quickly determined that its pharmacological activity is highly dependent on its stereochemistry. The resolution of the racemic mixture revealed that the analgesic properties reside almost entirely in the dextrorotatory (+) isomer, dextromoramide.[1][2] Conversely, the levorotatory (-) isomer, levomoramide, is virtually devoid of significant analgesic activity.[1][2]

This stark difference in activity between enantiomers highlights a critical principle in pharmacology: the stereospecificity of drug-receptor interactions. The mu-opioid receptor, a G-protein coupled receptor (GPCR), possesses a chiral binding pocket that preferentially recognizes and is activated by ligands with a specific three-dimensional conformation. This guide will explore the molecular basis for this selectivity and explain why levomoramide fails to effectively bind to and activate the μOR.

The Role of Stereochemistry in Mu-Opioid Receptor Activation

The interaction between an opioid ligand and the μOR is often analogized to a "lock and key" mechanism, where the ligand (key) must have a precise three-dimensional shape to fit into the receptor's binding pocket (lock) and elicit a functional response. For many classes of opioids, including the moramide series, the absolute configuration of chiral centers is a critical determinant of their affinity and efficacy.

The leading hypothesis for levomoramide's inactivity is that its stereochemical configuration prevents it from adopting the necessary conformation to productively interact with key amino acid residues within the μOR binding site. This steric hindrance likely prevents the formation of the crucial ionic and hydrogen bonds, as well as van der Waals interactions, that are required for receptor binding and subsequent activation.

Structure-Activity Relationships of Moramide Analogs

While specific studies detailing the structure-activity relationship (SAR) of a wide range of moramide analogs are limited in recent literature, early research established the critical importance of the stereocenter in the α-CH3 series, to which dextromoramide and levomoramide belong. It was noted that one of the optical isomers is significantly more active than the racemic mixture, while the other is essentially inactive.[2] This underscores the precise spatial arrangement required for potent analgesic effects.

Quantitative Data on Levomoramide-Mu-Opioid Receptor Interaction

A thorough review of the scientific literature reveals a lack of specific quantitative data for levomoramide's binding affinity (Kᵢ or IC₅₀) and functional activity (EC₅₀ or Eₘₐₓ) at the mu-opioid receptor. This is likely because its inactivity was established early in its history, and subsequent research has focused on the active enantiomer, dextromoramide. The tables below are structured to present such data, with entries marked as "Not Available" to reflect the current state of public knowledge.

Table 1: Mu-Opioid Receptor Binding Affinity of Moramide Enantiomers

| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Levomoramide | [³H]-DAMGO | Human recombinant μOR | Not Available | Not Available | - |

| Dextromoramide | [³H]-DAMGO | Human recombinant μOR | Potent (sub-nM to low nM range expected) | Potent (sub-nM to low nM range expected) | - |

Table 2: Mu-Opioid Receptor Functional Activity of Moramide Enantiomers

| Compound | Assay Type | Preparation | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Levomoramide | [³⁵S]GTPγS Binding | Human recombinant μOR | Not Available | Expected to be negligible | - |

| Dextromoramide | [³⁵S]GTPγS Binding | Human recombinant μOR | Potent (nM range expected) | High (Full or high partial agonist) | - |

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect relative to a standard full agonist (e.g., DAMGO). Data for dextromoramide is expected based on its known potent agonist activity.

Proposed Mechanism of Non-Action: A Molecular Perspective

The inactivity of levomoramide at the μOR can be attributed to an unfavorable stereochemical fit within the receptor's binding pocket. While a crystal structure of levomoramide bound to the μOR is not available, we can infer the mechanism of non-action based on the known interactions of other opioid agonists.

Key interactions for potent μOR agonists typically involve:

-

An ionic bond between the protonated amine of the ligand and a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3).

-

Hydrogen bonds with other residues, such as Tyrosine and Histidine.

-

Hydrophobic interactions with aromatic and aliphatic residues that form the binding pocket.

It is hypothesized that the (S)-configuration of levomoramide positions its morpholino and pyrrolidine moieties in a manner that sterically clashes with the amino acid residues of the binding pocket, preventing the crucial protonated amine from achieving the optimal distance and orientation to form a stable ionic bond with Asp147. This misalignment would drastically reduce the binding affinity and, consequently, prevent the conformational changes in the receptor required for G-protein activation.

Experimental Protocols for Assessing Mu-Opioid Receptor Activity

The following sections detail the standard experimental methodologies that would be used to quantitatively assess the binding and functional activity of a compound like levomoramide at the mu-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of levomoramide for the μOR.

Materials:

-

Membrane preparations from cells expressing recombinant human μ-opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective μOR agonist) or [³H]-Diprenorphine (a non-selective antagonist).

-

Test compound: Levomoramide.

-

Reference compound: Naloxone or unlabeled DAMGO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (levomoramide).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a competing non-labeled ligand, e.g., naloxone).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein coupled mu-opioid receptor by a ligand. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the EC₅₀ and Eₘₐₓ of levomoramide at the μOR.

Materials:

-

Membrane preparations from cells expressing recombinant human μ-opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: Levomoramide.

-

Reference full agonist: DAMGO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound (levomoramide).

-